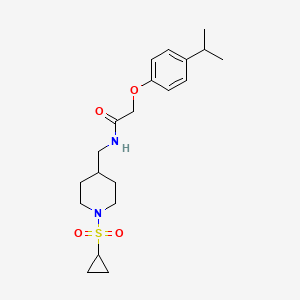

![molecular formula C20H17N3O3 B2417330 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1207044-10-7](/img/structure/B2417330.png)

2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide” is a compound with diverse biological activities. It has been identified as a potent EPAC antagonist . EPAC proteins are intracellular effector proteins of cyclic adenosine monophosphate (cAMP) and have been associated with various diseases .

Synthesis Analysis

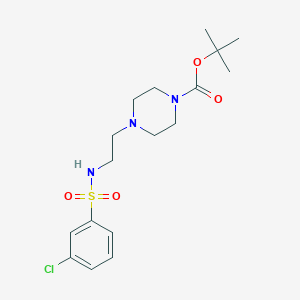

The synthesis of this compound involves the design, synthesis, and evaluation of novel EPAC antagonists based on the scaffold of the previously identified high-throughput (HTS) hit . The isoxazole ring A of the scaffold can tolerate chemical modifications with either introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .Molecular Structure Analysis

The molecular structure of this compound is based on the isoxazole ring A, which can tolerate chemical modifications . Molecular docking studies indicate that these compounds bind at a similar site with substantially different interactions with the EPAC proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring to the isoxazole ring A .Physical And Chemical Properties Analysis

The molecular formula of this compound is C20H17N3O3 and it has a molecular weight of 347.374.Applications De Recherche Scientifique

- Researchers have designed and synthesized a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as potential antitumor agents . These compounds were evaluated in vitro against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Some of the derivatives exhibited moderate to high inhibitory activities against these cancer cells. Notably, the representative compound 3a1 demonstrated effective inhibition of tumor growth in a HepG2 xenograft mouse model. Mechanistic studies suggested that its antitumor activity involves multiple pathways, including Bax up-regulation, ROS generation, and caspase activation.

- A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold were synthesized and screened against a panel of NCI-60 human cancer cell lines . Among these derivatives, compound Q6 exhibited potent cytotoxicity with excellent GI50, TGI, and LC50 values across multiple cancer cell lines. This highlights the compound’s potential as an antiproliferative and apoptosis-inducing agent.

- A new benzothiadiazole (BTZ) luminogen was prepared via Suzuki–Miyaura Pd-catalyzed C–C cross-coupling of 8-iodoquinolin-4(1H)-one and a BTZ bispinacol boronic ester . The resulting product is air-, thermo-, and photostable, making it suitable for various applications. Although this specific compound is not identical to the one you mentioned, it demonstrates the versatility of quinoline-based derivatives in materials science.

Antitumor Activity

Cytotoxicity Evaluation

Luminogenic Properties

Mécanisme D'action

Orientations Futures

The findings related to this compound may serve as good starting points for the development of more potent EPAC antagonists as valuable pharmacological probes or potential drug candidates . Further studies are needed to explore the full potential of this compound in various therapeutic applications.

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-19(13-16-15-7-1-2-8-17(15)26-23-16)21-11-12-25-18-9-3-5-14-6-4-10-22-20(14)18/h1-10H,11-13H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZUJEQQHIZLPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)

![Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2417259.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)